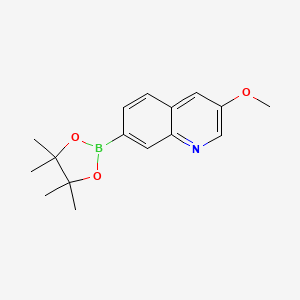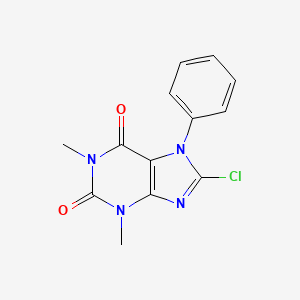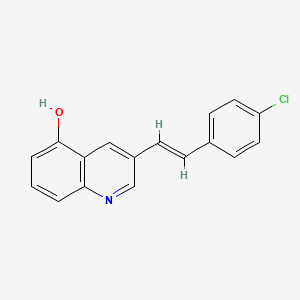
2-(3,4-Dimethoxyphenyl)-1,2,3,4-tetrahydroquinolin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,4-Dimethoxyphenyl)-1,2,3,4-tetrahydroquinolin-4-amine is a chemical compound that belongs to the class of tetrahydroquinolines. This compound is characterized by the presence of a 3,4-dimethoxyphenyl group attached to a tetrahydroquinoline scaffold. Tetrahydroquinolines are known for their diverse biological activities and are often studied for their potential therapeutic applications.
准备方法
The synthesis of 2-(3,4-Dimethoxyphenyl)-1,2,3,4-tetrahydroquinolin-4-amine can be achieved through various synthetic routes. One common method involves the Pictet-Spengler reaction, where a 3,4-dimethoxyphenylacetaldehyde reacts with an amine in the presence of an acid catalyst to form the tetrahydroquinoline ring. Another approach is the reduction of a corresponding quinoline derivative using hydrogenation or other reducing agents .
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis.
化学反应分析
2-(3,4-Dimethoxyphenyl)-1,2,3,4-tetrahydroquinolin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert quinoline derivatives back to tetrahydroquinolines. Hydrogenation using palladium on carbon is a typical method.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions. Reagents such as sodium hydride and alkyl halides are often used.
Coupling Reactions: Suzuki-Miyaura coupling can be employed to introduce various substituents on the phenyl ring.
科学研究应用
2-(3,4-Dimethoxyphenyl)-1,2,3,4-tetrahydroquinolin-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: This compound is studied for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and infections.
作用机制
The mechanism of action of 2-(3,4-Dimethoxyphenyl)-1,2,3,4-tetrahydroquinolin-4-amine involves its interaction with specific molecular targets. It can bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger therapeutic effects. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research .
相似化合物的比较
2-(3,4-Dimethoxyphenyl)-1,2,3,4-tetrahydroquinolin-4-amine can be compared with other similar compounds, such as:
3,4-Dimethoxyphenethylamine: This compound is structurally similar but lacks the tetrahydroquinoline ring.
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: This compound contains a triazole ring and is studied for its potential bioactive properties.
The uniqueness of this compound lies in its tetrahydroquinoline scaffold, which imparts distinct biological activities and chemical reactivity compared to its analogs.
属性
分子式 |
C17H20N2O2 |
|---|---|
分子量 |
284.35 g/mol |
IUPAC 名称 |
2-(3,4-dimethoxyphenyl)-1,2,3,4-tetrahydroquinolin-4-amine |
InChI |
InChI=1S/C17H20N2O2/c1-20-16-8-7-11(9-17(16)21-2)15-10-13(18)12-5-3-4-6-14(12)19-15/h3-9,13,15,19H,10,18H2,1-2H3 |
InChI 键 |
QLDVOHTWZFLWFU-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C=C1)C2CC(C3=CC=CC=C3N2)N)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Indeno[2,1-b]pyran-9-carboxaldehyde, 4-methyl-2-phenyl-](/img/structure/B11839652.png)


![Methyl 2-((4-(difluoromethyl)-2-methyl-2H-pyrazolo[3,4-b]pyridin-6-yl)thio)acetate](/img/structure/B11839673.png)


![4-Chloro-1-cyclopentyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11839712.png)
![tert-Butyl 9-fluoro-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate](/img/structure/B11839721.png)

![(S)-Ethyl 2',3',4',9'-tetrahydrospiro[cyclobutane-1,1'-pyrido[3,4-B]indole]-3'-carboxylate](/img/structure/B11839739.png)
![Thieno[2,3-b]pyridine, 4-chloro-2-iodo-](/img/structure/B11839742.png)
![7-Bromo-2-(difluoromethyl)-9-fluoro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11839746.png)

